REACTION_CXSMILES
|
[OH-].[NH4+:2].C1(C)C=CC(S(Cl)(=O)=O)=CC=1.[O-][N+:15]1[C:24]2[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=2[C:18]2[N:25]([CH2:31][CH2:32][CH2:33][O:34][N:35]3C(=O)C4C(=CC=CC=4)C3=O)[C:26]([CH2:28][CH2:29][CH3:30])=[N:27][C:17]=2[CH:16]=1>C(Cl)(Cl)Cl>[NH2:35][O:34][CH2:33][CH2:32][CH2:31][N:25]1[C:18]2[C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][C:24]=3[N:15]=[C:16]([NH2:2])[C:17]=2[N:27]=[C:26]1[CH2:28][CH2:29][CH3:30] |f:0.1|
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
4.87 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
2-[3-(5-oxido-2-propyl-1H-imidazo[4,5-c]quinolin-1-yl)propoxy]-1H-isoindole-1,3(2H)-dione
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[O-][N+]1=CC2=C(C=3C=CC=CC13)N(C(=N2)CCC)CCCON2C(C1=CC=CC=C1C2=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred vigorously for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
) A white precipitate was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate layers were separated
|
Type
|
WASH
|
Details
|
The organic solution was washed with brine (2×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to provide a yellow solid
|
Type
|
CUSTOM
|
Details
|
The solid was purified by column chromatography on silica gel (eluting with dichloromethane:methanol:ammonium hydroxide ranging in ratios from 94:5:1 to 91:8:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NOCCCN1C(=NC=2C(=NC=3C=CC=CC3C21)N)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.31 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |